[(But-2-en-1-yl)oxy](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-2-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a but-2-en-1-yloxy group attached to a triethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-en-1-yl)oxysilane typically involves the reaction of but-2-en-1-ol with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkene (but-2-en-1-ol) reacts with triethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of (But-2-en-1-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(But-2-en-1-yl)oxysilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The but-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(But-2-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (But-2-en-1-yl)oxysilane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The triethylsilane moiety acts as a reducing agent, facilitating the addition of silicon to unsaturated carbon bonds. This process is often catalyzed by transition metal complexes, such as platinum or rhodium catalysts, which activate the silicon-hydrogen bond and enable its addition to the carbon-carbon double bond.
Comparison with Similar Compounds
Similar Compounds
(3-Buten-1-yloxy)(trimethyl)silane: Similar structure but with a trimethylsilane moiety instead of triethylsilane.
(But-3-en-1-yloxy)(trimethyl)silane: Another similar compound with a different positional isomer of the butenyl group.
Uniqueness
(But-2-en-1-yl)oxysilane is unique due to its specific combination of the but-2-en-1-yloxy group and triethylsilane moiety, which imparts distinct reactivity and stability compared to other silanes. Its ability to undergo selective hydrosilylation reactions makes it valuable in organic synthesis and materials science.
Properties
CAS No. |
13411-56-8 |
---|---|
Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
but-2-enoxy(triethyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-5-9-10-11-12(6-2,7-3)8-4/h5,9H,6-8,10H2,1-4H3 |
InChI Key |
QHOQYSWQNWJAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.